molecular formula C3H8K4NO9P3 B12669369 Tetrapotassium dihydrogen (nitrilotris(methylene))trisphosphonate CAS No. 94021-25-7

Tetrapotassium dihydrogen (nitrilotris(methylene))trisphosphonate

Cat. No.: B12669369
CAS No.: 94021-25-7
M. Wt: 451.41 g/mol
InChI Key: HOORPDSJMPHUST-UHFFFAOYSA-J
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Description

Preparation Methods

Tetrapotassium dihydrogen (nitrilotris(methylene))trisphosphonate can be synthesized through a series of chemical reactions involving nitrilotris(methylene)trisphosphonic acid and potassium hydroxide. The reaction typically involves the neutralization of nitrilotris(methylene)trisphosphonic acid with potassium hydroxide under controlled conditions to form the tetrapotassium salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Tetrapotassium dihydrogen (nitrilotris(methylene))trisphosphonate undergoes various chemical reactions, including:

Scientific Research Applications

Tetrapotassium dihydrogen (nitrilotris(methylene))trisphosphonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tetrapotassium dihydrogen (nitrilotris(methylene))trisphosphonate involves its ability to chelate metal ions, thereby inhibiting their participation in unwanted chemical reactions. This chelation process is facilitated by the multiple phosphonate groups in the compound, which can form stable complexes with metal ions . The molecular targets and pathways involved include metal ion-dependent enzymes and other metalloproteins.

Comparison with Similar Compounds

Tetrapotassium dihydrogen (nitrilotris(methylene))trisphosphonate can be compared with other similar compounds such as:

Properties

CAS No.

94021-25-7

Molecular Formula

C3H8K4NO9P3

Molecular Weight

451.41 g/mol

IUPAC Name

tetrapotassium;[bis(phosphonatomethyl)amino]methylphosphonic acid

InChI

InChI=1S/C3H12NO9P3.4K/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4

InChI Key

HOORPDSJMPHUST-UHFFFAOYSA-J

Canonical SMILES

C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)(O)O.[K+].[K+].[K+].[K+]

Origin of Product

United States

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